molecular formula C6H6ClNO B151792 (5-Chloro-3-pyridinyl)methanol CAS No. 22620-34-4

(5-Chloro-3-pyridinyl)methanol

Cat. No.: B151792
CAS No.: 22620-34-4
M. Wt: 143.57 g/mol
InChI Key: ALUCWNPKIRQBEF-UHFFFAOYSA-N
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Description

(5-Chloro-3-pyridinyl)methanol: is an organic compound with the molecular formula C6H6ClNO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of 5-chloro-nicotinic acid methyl ester: One common method involves the reduction of 5-chloro-nicotinic acid methyl ester using sodium borohydride in a mixture of methanol and dichloromethane at 0°C to room temperature.

    Reduction of 5-chloro-nicotinic acid: Another method involves the reduction of 5-chloro-nicotinic acid using lithium aluminium hydride in tetrahydrofuran.

Industrial Production Methods: Industrial production methods for (5-Chloro-3-pyridinyl)methanol typically involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Chloro-3-pyridinyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be further reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-Chloro-3-pyridinyl)methanol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system and inflammatory pathways. Its derivatives have shown potential in treating various medical conditions .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, including pesticides and herbicides. It is also used in the synthesis of specialty chemicals for various applications .

Mechanism of Action

The mechanism of action of (5-Chloro-3-pyridinyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its derivatives can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: (5-Chloro-3-pyridinyl)methanol is unique due to the specific positioning of the chlorine atom at the 5-position and the hydroxymethyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

(5-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUCWNPKIRQBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648591
Record name (5-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-34-4
Record name (5-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-nicotinic acid methyl ester (17.2 g, 101 mmol) in methanol (230 mL) and DCM (230 mL) at 0° C. was added sodium borohydride (16.4 g, 434 mmol). The reaction mixture was stirred at room temperature for 18 hours. After completion, the reaction mixture was concentrated under reduced pressure, diluted with water (300 mL) and extracted with AcOEt (3×300 mL). The combined organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was then purified by silica gel chromatography to afford (5-chloro-pyridin-3-yl)-methanol (7.8 g, 54%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.45-8.52 (m, 2 H), 7.83 (s, 1 H), 5.45 (t, J=5.8 Hz, 1 H), 4.55 (t, J=5.7 Hz, 2 H). MS m/z 144.1
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-nicotinic acid (2 g, 12.7 mmol) and TEA (1.52 g, 15 mmol) in THF (30 mL) was added slowly methyl chloroformate (1.42 g, 15 mmol) at 0° C. The resulting mixture was stirred at room temperature overnight. The reaction was diluted with ethyl acetate, washed with saturated ammonia chloride and dried over anhydrous sodium sulfate. The organic layer was concentrated to give the crude product (2.8 g, crude), which was dissolved in THF (40 mL) and cooled to −78° C. Lithium aluminium hydride (570 mg, 15 mmol) was added portion-wise. The resulting mixture was stirred for 30 min. The reaction was quenched with aqueous sodium hydroxide and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated to give the crude product, which was purified by silica gel column chromatography (30% ethyl acetate in petroleum ether) to afford the title compound (1.4 g, 9.72 mmol, 76% yield). MS (ESI) m/z 144.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
76%

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